molecular formula C22H28N2O2 B14289332 3,3'-(Ethane-1,2-diyl)bis(6-ethyl-3,4-dihydro-2H-1,3-benzoxazine) CAS No. 114176-76-0

3,3'-(Ethane-1,2-diyl)bis(6-ethyl-3,4-dihydro-2H-1,3-benzoxazine)

Cat. No.: B14289332
CAS No.: 114176-76-0
M. Wt: 352.5 g/mol
InChI Key: FNQXBSIUIFUCHL-UHFFFAOYSA-N
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Description

3,3’-(Ethane-1,2-diyl)bis(6-ethyl-3,4-dihydro-2H-1,3-benzoxazine) is a chemical compound belonging to the benzoxazine family. Benzoxazines are known for their unique properties, including thermal stability, mechanical strength, and resistance to moisture and chemicals. These properties make them valuable in various industrial applications, particularly in the production of high-performance polymers and resins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Ethane-1,2-diyl)bis(6-ethyl-3,4-dihydro-2H-1,3-benzoxazine) typically involves the reaction of 6-ethyl-3,4-dihydro-2H-1,3-benzoxazine with ethane-1,2-diol. The reaction is carried out under controlled conditions, often involving heating and the use of catalysts to facilitate the formation of the desired product. For instance, the mixture may be first reacted at 60°C for 10 minutes, followed by heating to 110°C for 8 hours. After the reaction is complete, the product is isolated by filtration and washing with solvents such as ethyl acetate and diethyl ether .

Industrial Production Methods

In industrial settings, the production of 3,3’-(Ethane-1,2-diyl)bis(6-ethyl-3,4-dihydro-2H-1,3-benzoxazine) may involve large-scale reactors and continuous processing techniques to ensure high yield and purity. The use of advanced purification methods, such as crystallization and chromatography, is common to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,3’-(Ethane-1,2-diyl)bis(6-ethyl-3,4-dihydro-2H-1,3-benzoxazine) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzoxazine ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzoxazine ring.

Scientific Research Applications

3,3’-(Ethane-1,2-diyl)bis(6-ethyl-3,4-dihydro-2H-1,3-benzoxazine) has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3’-(Ethane-1,2-diyl)bis(6-ethyl-3,4-dihydro-2H-1,3-benzoxazine) involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to form stable complexes with proteins and enzymes, thereby modulating their activity. The specific pathways involved may include inhibition of inflammatory mediators and disruption of microbial cell walls .

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-(Ethane-1,2-diyl)bis(6-methoxy-3,4-dihydro-2H-1,3-benzoxazine)
  • 1,1’-[ethane-1,2-diylbisoxy]bis[2,4,6-tribromobenzene]
  • Ethanol, 2,2’-[1,2-ethanediylbis(oxy)]bis-, diacetate

Uniqueness

Compared to similar compounds, 3,3’-(Ethane-1,2-diyl)bis(6-ethyl-3,4-dihydro-2H-1,3-benzoxazine) stands out due to its unique combination of thermal stability, mechanical strength, and resistance to chemicals. These properties make it particularly valuable in applications requiring high-performance materials .

Properties

CAS No.

114176-76-0

Molecular Formula

C22H28N2O2

Molecular Weight

352.5 g/mol

IUPAC Name

6-ethyl-3-[2-(6-ethyl-2,4-dihydro-1,3-benzoxazin-3-yl)ethyl]-2,4-dihydro-1,3-benzoxazine

InChI

InChI=1S/C22H28N2O2/c1-3-17-5-7-21-19(11-17)13-23(15-25-21)9-10-24-14-20-12-18(4-2)6-8-22(20)26-16-24/h5-8,11-12H,3-4,9-10,13-16H2,1-2H3

InChI Key

FNQXBSIUIFUCHL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OCN(C2)CCN3CC4=C(C=CC(=C4)CC)OC3

Origin of Product

United States

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